- Reductive cyclization with baker's yeast of 4-alkyl-2-nitroacetanilides to 6-alkylbenzimidazoles and 1-hydroxy-2-methyl-6-alkylbenzimidazolesJournal of the Chemical Society, 2001, (21), 2754-2756,
Cas no 92443-13-5 (2-Methyl-1H-benzodimidazole-5-carbonitrile)

92443-13-5 structure
商品名:2-Methyl-1H-benzodimidazole-5-carbonitrile
CAS番号:92443-13-5
MF:C9H7N3
メガワット:157.171981096268
MDL:MFCD06659814
CID:803328
2-Methyl-1H-benzodimidazole-5-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-1H-benzo[d]imidazole-5-carbonitrile
- 1H-Benzimidazole-6-carbonitrile,2-methyl-
- 2-methyl-1H-benzimidazole-5-carbonitrile(SALTDATA: FREE)
- 2-methyl-1H-Benzimidazole-6-carbonitrile
- 2-methyl-3H-benzimidazole-5-carbonitrile
- 2-Methyl-1H-benzimidazole-5-carbonitrile
- 2-Methyl-5-cyan-benzimidazol
- 2-METHYLBENZIMIDAZOLE-5-CARBONITRILE
- 5-CYANO-2-METHYL-BENZIMIDAZOLE
- 1H-Benzimidazole-5-carbonitrile, 2-methyl- (9CI)
- 2-Methyl-1H-benzimidazole-6-carbonitrile (ACI)
- 5(or 6)-Benzimidazolecarbonitrile, 2-methyl- (7CI)
- 2-Methyl-1H-1,3-benzodiazole-5-carbonitrile
- 2-Methyl-1H-1,3-benzodiazole-6-carbonitrile
- 2-Methyl-1H-benzodimidazole-5-carbonitrile
-
- MDL: MFCD06659814
- インチ: 1S/C9H7N3/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,1H3,(H,11,12)
- InChIKey: QPFHANMJUAOJKH-UHFFFAOYSA-N
- ほほえんだ: N#CC1C=C2C(NC(C)=N2)=CC=1
計算された属性
- せいみつぶんしりょう: 157.06400
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
じっけんとくせい
- PSA: 52.47000
- LogP: 1.74298
2-Methyl-1H-benzodimidazole-5-carbonitrile セキュリティ情報
2-Methyl-1H-benzodimidazole-5-carbonitrile 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Methyl-1H-benzodimidazole-5-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AC87325-5g |
2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |
92443-13-5 | 96% | 5g |
$1316.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1784319-5g |
2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |
92443-13-5 | 98% | 5g |
¥19346.00 | 2024-04-25 | |
abcr | AB267934-1g |
2-Methyl-1H-benzimidazole-5-carbonitrile, 95%; . |
92443-13-5 | 95% | 1g |
€587.60 | 2025-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1784319-1g |
2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |
92443-13-5 | 98% | 1g |
¥4898.00 | 2024-04-25 | |
Ambeed | A324131-1g |
2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |
92443-13-5 | 95+% | 1g |
$397.0 | 2024-04-16 | |
1PlusChem | 1P0066BH-5g |
2-METHYL-1H-BENZO[D]IMIDAZOLE-5-CARBONITRILE |
92443-13-5 | 96% | 5g |
$1392.00 | 2025-02-21 | |
abcr | AB267934-1 g |
2-Methyl-1H-benzimidazole-5-carbonitrile; 95% |
92443-13-5 | 1g |
€565.00 | 2023-04-26 | ||
TRC | M337363-2.5mg |
2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |
92443-13-5 | 2.5mg |
$ 50.00 | 2022-06-03 | ||
TRC | M337363-5mg |
2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |
92443-13-5 | 5mg |
$ 65.00 | 2022-06-03 | ||
eNovation Chemicals LLC | Y1249907-1g |
2-METHYL-1H-BENZO[D]IMIDAZOLE-5-CARBONITRILE |
92443-13-5 | 95% | 1g |
$500 | 2024-06-07 |
2-Methyl-1H-benzodimidazole-5-carbonitrile 合成方法
合成方法 1
はんのうじょうけん
1.1 Catalysts: Sucrose Solvents: Ethanol , Acetone
リファレンス
合成方法 2
はんのうじょうけん
1.1 Solvents: 1,4-Dioxane ; 8 h, 120 °C
リファレンス
- Oxalic/malonic acids as carbon building blocks for benzazole, quinazoline and quinazolinone synthesisOrganic & Biomolecular Chemistry, 2018, 16(8), 1337-1342,
合成方法 3
はんのうじょうけん
1.1 Reagents: Acetic acid , Indium Solvents: Ethyl acetate ; 6 h, reflux
リファレンス
- Indium-mediated one-pot benzimidazole synthesis from 2-nitroanilines or 1,2-dinitroarenes with orthoestersTetrahedron, 2011, 67(41), 8027-8033,
合成方法 4
はんのうじょうけん
1.1 Reagents: Acetic acid Solvents: Acetic acid ; rt; 15 h, reflux; reflux → rt
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
リファレンス
- Preparation of oxadiazole compounds as S1P1 agonists, United States, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: 2-Butenenitrile Catalysts: Palladium (carbon supported) Solvents: Toluene ; 1.5 h, 170 °C
リファレンス
- Microwave-Assisted Synthesis of Polysubstituted Benzimidazoles by Heterogeneous Pd-Catalyzed Oxidative C-H Activation of Tertiary AminesEuropean Journal of Organic Chemistry, 2011, 2011(29), 5791-5795,
合成方法 6
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Acetic acid ; 30 min, 20 bar, 150 °C
リファレンス
- A Novel One-pot Benzimidazole Ring Formation via a Continuous Flow Selective Reductive Cyclization MethodCurrent Organic Chemistry, 2018, 22(19), 1940-1944,
合成方法 7
はんのうじょうけん
1.1 Catalysts: Rhodium , Amberlite IRA 900 (Cl - form) Solvents: 1,4-Dioxane ; 48 h, 140 °C
1.2 Reagents: Water
1.2 Reagents: Water
リファレンス
- Rhodium catalyzed 2-alkyl-benzimidazoles synthesis from benzene-1,2-diamines and tertiary alkylamines as alkylating agentsApplied Organometallic Chemistry, 2021, 35(8),,
合成方法 8
はんのうじょうけん
1.1 Reagents: Stannous chloride ; 1 min, rt → 130 °C; 5 min, 130 °C
リファレンス
- Rapid one-pot preparation of 2-substituted benzimidazoles from 2-nitroanilines using microwave conditionsTetrahedron Letters, 2005, 46(39), 6741-6743,
合成方法 9
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Rhodium (polymer supported) Solvents: Ethanol , 1,4-Dioxane ; 48 h, 130 °C; 130 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
リファレンス
- Supported Rhodium (Rh@PS) Catalyzed Benzimidazoles Synthesis using Ethanol/Methanol as C2H3/CH SourceAdvanced Synthesis & Catalysis, 2019, 361(1), 67-72,
合成方法 10
はんのうじょうけん
1.1 12 h, reflux
リファレンス
- Cyano-benzimidazole salts for electrochemical cells and method for synthesis thereof, United States, , ,
合成方法 11
はんのうじょうけん
1.1 Solvents: 1,4-Dioxane ; 24 h, 130 °C
リファレンス
- Diheterocycle-substituted pyridine-2(1H)-ketone derivative, preparation method and pharmaceutical application, World Intellectual Property Organization, , ,
2-Methyl-1H-benzodimidazole-5-carbonitrile Raw materials
- 3,4-Diaminobenzonitrile
- 4-Amino-3-nitrobenzonitrile
- propanedioic acid
- 1,1,1-Trimethoxyethane
- Acetamide,N-(4-cyano-2-nitrophenyl)-
- 3-amino-4-nitro-benzonitrile
2-Methyl-1H-benzodimidazole-5-carbonitrile Preparation Products
2-Methyl-1H-benzodimidazole-5-carbonitrile 関連文献
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
92443-13-5 (2-Methyl-1H-benzodimidazole-5-carbonitrile) 関連製品
- 6287-83-8(1H-1,3-benzodiazole-6-carbonitrile)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:92443-13-5)2-Methyl-1H-benzodimidazole-5-carbonitrile

清らかである:99%
はかる:1g
価格 ($):357.0